2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide
Overview
Description
2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features a tetrahydrofuran moiety, which is a saturated five-membered ring containing one oxygen atom. The combination of these structural elements imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide typically involves the reaction of 2-methylfuran with tetrahydrofuran under specific conditions. One common method involves the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation of the furan ring. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency of the process by minimizing reaction times and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium, or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated derivatives.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects. Additionally, the compound’s ability to interact with cellular membranes can disrupt membrane integrity, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: Similar in structure but differs in the substitution pattern on the furan ring.
N-methyl-1-(tetrahydrofuran-2-yl)methanamine: Contains a similar tetrahydrofuran moiety but differs in the functional groups attached to the nitrogen atom.
Furan, tetrahydro-2-methyl-: A simpler compound with a similar furan ring structure but lacks the additional functional groups present in 2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide.
Uniqueness
This compound is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(11-4-3-6-16-11)13-12(14)10-5-7-15-9(10)2/h5,7-8,11H,3-4,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIFGURJYNEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2CCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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